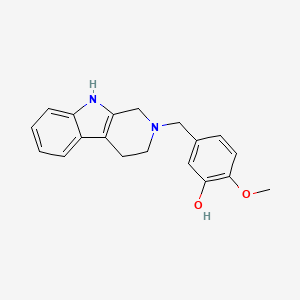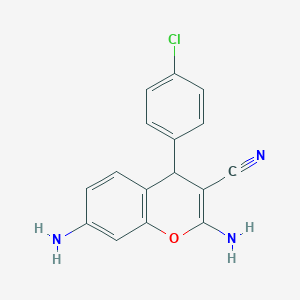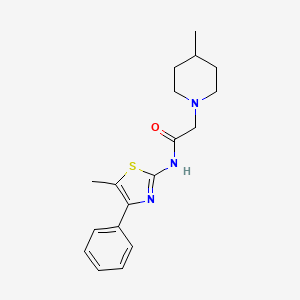
2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as pinoline, is a naturally occurring compound found in the human body and various plant species. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It also interacts with the antioxidant defense system, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
Pinoline has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, including dopamine and serotonin, in the brain. It also enhances the activity of antioxidant enzymes, which help to protect the brain against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Pinoline has several advantages as a research tool. It is a naturally occurring compound, which makes it easier to study its effects in the body. It is also relatively easy to synthesize, which allows for large-scale production. However, 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has some limitations as a research tool. It is not very stable and can degrade quickly, which makes it difficult to store and transport. It also has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol. One potential area of research is its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its potential use as an antioxidant and anti-inflammatory agent in the treatment of cancer. Additionally, further studies are needed to understand the mechanism of action of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol and its effects on various neurotransmitters and enzymes in the body.
Conclusion:
In conclusion, 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is a naturally occurring compound with potential therapeutic applications in various diseases. It possesses antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases and cancer. Further research is needed to understand its mechanism of action and its effects on various neurotransmitters and enzymes in the body.
Méthodes De Synthèse
Pinoline can be synthesized through the condensation of 2-methoxyphenol and tryptamine in the presence of a catalyst. The reaction yields 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol as the major product with a moderate yield.
Applications De Recherche Scientifique
Pinoline has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
2-methoxy-5-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-19-7-6-13(10-18(19)22)11-21-9-8-15-14-4-2-3-5-16(14)20-17(15)12-21/h2-7,10,20,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIRYXWTLSPJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5027852.png)
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027857.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)
![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine](/img/structure/B5027880.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B5027887.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5027900.png)

![N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5027913.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]oxime hydrochloride](/img/structure/B5027922.png)